molecular formula C₆₄H₁₁₃N₁₁O₁₃ B028709 [(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate CAS No. 83602-41-9

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Cat. No. B028709
CAS RN: 83602-41-9
M. Wt: 1244.6 g/mol
InChI Key: SNGZGZKWJAWNLP-BRPCFJBISA-N
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Description

The synthesis and analysis of complex organic compounds, especially those with multiple chiral centers and functional groups, are fundamental in organic chemistry, providing insights into molecular interactions, reactivity, and the development of novel materials and pharmaceuticals. Complex molecules like the one described often require multi-step synthesis, involving selective reactions that maintain the integrity of functional groups and chiral centers.

Synthesis Analysis

The synthesis of complex organic molecules often involves a series of reactions, each carefully chosen to add or modify specific parts of the molecule without interfering with existing functional groups. For example, the chemo-enzymatic synthesis approach combines chemical and enzymatic steps to achieve high stereocontrol and regioselectivity, crucial for creating specific chiral centers in complex molecules (Kuwata et al., 2017).

Molecular Structure Analysis

The analysis of a molecule's structure provides essential information on its potential reactivity and interactions. Techniques such as X-ray crystallography can reveal the arrangement of atoms within a compound, providing insights into its stereochemistry and conformation. Studies like those by Medvedeva et al. (2009) focus on determining the crystal structure of complex molecules, offering valuable information on molecular geometry and potential binding sites (Medvedeva et al., 2009).

Chemical Reactions and Properties

Understanding the reactivity of complex molecules involves studying their behavior in various chemical reactions, including how different functional groups interact and influence each other. Research on the synthesis and reactivity of multi-functional compounds can shed light on new synthetic pathways and reaction mechanisms. For instance, the exploration of heteroarotinoid synthesis provides insights into receptor activation capabilities and the influence of molecular structure on reactivity (Berlin et al., 2005).

properties

CAS RN

83602-41-9

Product Name

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Molecular Formula

C₆₄H₁₁₃N₁₁O₁₃

Molecular Weight

1244.6 g/mol

IUPAC Name

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

InChI

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)53(88-44(18)76)52-57(81)67-45(27-2)59(83)70(20)34-49(77)71(21)47(31-36(5)6)56(80)69-50(39(11)12)61(85)72(22)48(32-37(7)8)55(79)65-42(16)54(78)66-43(17)58(82)75(25)64(19,33-38(9)10)63(87)68-46(30-35(3)4)60(84)73(23)51(40(13)14)62(86)74(52)24/h26,28,35-43,45-48,50-53H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,87)(H,69,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,50+,51+,52+,53-,64+/m1/s1

InChI Key

SNGZGZKWJAWNLP-BRPCFJBISA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

synonyms

6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid] Cyclosporin A;  B 3-243;  O-Acetyl-C91-cyclosporin A;  O-Acetylcyclosporin A;  SDZ 33-243

Origin of Product

United States

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